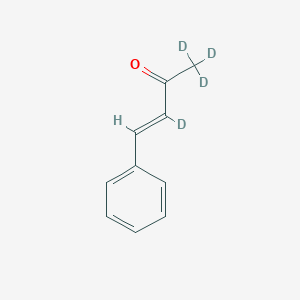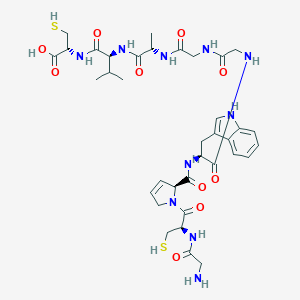
Sap-IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sap-IV, also known as Saporin-IV, is a ribosome-inactivating protein (RIP) that has been widely studied for its potential applications in scientific research. This protein is derived from the seeds of the Saponaria officinalis plant and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Sap-IV involves the inhibition of protein synthesis in cells. This is achieved through the binding of Sap-IV to the ribosomes in cells, which prevents the ribosomes from functioning properly. As a result, the cells are unable to produce the proteins that they need to survive, leading to cell death.
Effets Biochimiques Et Physiologiques
In addition to its effects on protein synthesis in cells, Sap-IV has been shown to have a range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sap-IV in lab experiments is its specificity for certain types of cells. This allows researchers to selectively target and kill specific cells, which can be valuable for studying cellular processes. However, one limitation of using Sap-IV is that it can be toxic to certain types of cells, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for research on Sap-IV. One area of interest is the development of new methods for delivering Sap-IV to specific cells in vivo. Another potential direction is the exploration of the use of Sap-IV in cancer therapy, as this protein has been shown to be effective at killing cancer cells in vitro. Additionally, further research is needed to fully understand the biochemical and physiological effects of Sap-IV, which could lead to new applications in a variety of fields.
Méthodes De Synthèse
Sap-IV can be synthesized through a process of extraction and purification from the seeds of the Saponaria officinalis plant. The protein can then be further purified through chromatography techniques to obtain a highly pure form of the protein.
Applications De Recherche Scientifique
Sap-IV has been extensively studied for its potential applications in scientific research. One of the most common uses of Sap-IV is as a tool for cell biology research. This protein has been shown to be highly effective at selectively killing specific types of cells, making it a valuable tool for studying cellular processes.
Propriétés
Numéro CAS |
127027-49-0 |
|---|---|
Nom du produit |
Sap-IV |
Formule moléculaire |
C36H50N10O10S2 |
Poids moléculaire |
847 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |
Clé InChI |
YSYPOJWBJYUONL-LBVFRJGZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
Synonymes |
Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




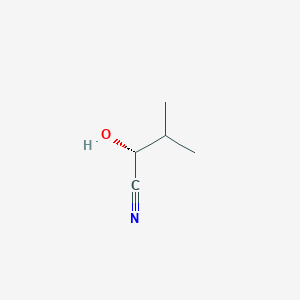
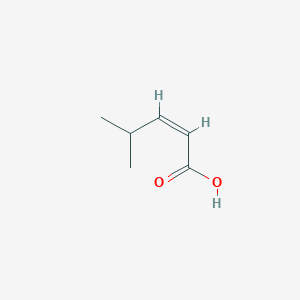
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
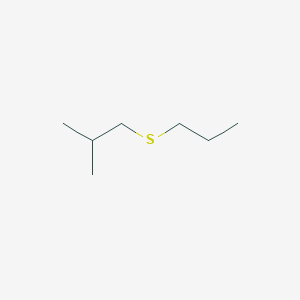
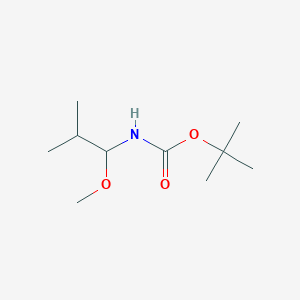
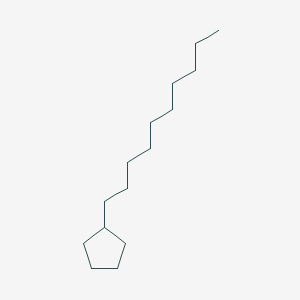
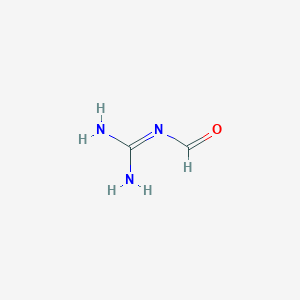
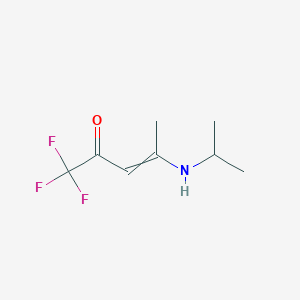
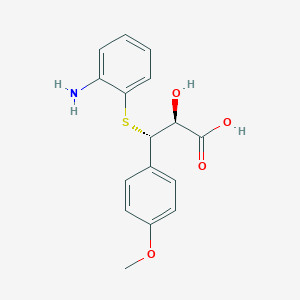
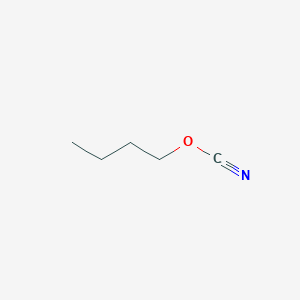
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
